molecular formula C11H9BrN2O4S B5778914 5-bromo-N-(4-sulfamoylphenyl)furan-2-carboxamide CAS No. 5538-87-4

5-bromo-N-(4-sulfamoylphenyl)furan-2-carboxamide

Cat. No.: B5778914
CAS No.: 5538-87-4
M. Wt: 345.17 g/mol
InChI Key: CQLGVNNTHVNCRT-UHFFFAOYSA-N
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Description

5-Bromo-N-(4-sulfamoylphenyl)furan-2-carboxamide is a heterocyclic compound featuring a furan ring substituted with a bromine atom at the 5-position and a carboxamide group linked to a 4-sulfamoylphenyl moiety. This structure combines halogenated and sulfonamide functionalities, which are often associated with biological activity, particularly in enzyme inhibition (e.g., carbonic anhydrases, matrix metalloproteinases) .

Properties

IUPAC Name

5-bromo-N-(4-sulfamoylphenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O4S/c12-10-6-5-9(18-10)11(15)14-7-1-3-8(4-2-7)19(13,16)17/h1-6H,(H,14,15)(H2,13,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQLGVNNTHVNCRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=CC=C(O2)Br)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40970718
Record name 5-Bromo-N-(4-sulfamoylphenyl)furan-2-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40970718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5538-87-4
Record name 5-Bromo-N-(4-sulfamoylphenyl)furan-2-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40970718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(4-sulfamoylphenyl)furan-2-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to monitor the reaction progress and product quality .

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(4-sulfamoylphenyl)furan-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-bromo-N-(4-sulfamoylphenyl)furan-2-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: It is investigated for its potential as an antibacterial and antifungal agent due to its ability to inhibit microbial growth.

    Biological Studies: Used in studies to understand its interaction with biological targets and its effects on cellular processes.

    Chemical Biology: Employed as a probe to study enzyme activities and protein-ligand interactions.

    Industrial Applications: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-bromo-N-(4-sulfamoylphenyl)furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the inhibition of their activity. The compound may interfere with key biochemical pathways, resulting in the disruption of cellular functions. For example, it may inhibit bacterial enzymes involved in cell wall synthesis, leading to bacterial cell death .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Phenyl Ring

5-Bromo-N-(4-Isopropylphenyl)Furan-2-Carboxamide ()
  • Structure : The phenyl ring bears an isopropyl group (-CH(CH₃)₂) instead of sulfamoyl.
  • Properties: Molecular Weight: 308.175 g/mol (vs. ~345 g/mol for the sulfamoyl variant). Increased lipophilicity (higher logP) due to the hydrophobic isopropyl group.
  • Synthesis : Prepared via coupling of 5-bromofuran-2-carboxylic acid with 4-isopropylaniline .
5-Bromo-N-(4-Bromophenyl)Furan-2-Carboxamide ()
  • Structure : Features a bromine atom on both the furan and phenyl rings.
  • Properties :
    • Molecular Weight: 344.987 g/mol.
    • Higher halogen density may enhance halogen bonding but reduce solubility (logP ~3.5).
    • XlogP: 3.83, indicating significant hydrophobicity .
5-Bromo-N-[4-(Prop-2-en-1-yloxy)Phenyl]Furan-2-Carboxamide ()
  • Structure : Phenyl ring substituted with an allyloxy group (-O-CH₂CH=CH₂).
  • Properties :
    • Molecular Weight: 322.15 g/mol.
    • Ether linkage improves solubility compared to purely aromatic substituents.
    • Allyl group may introduce reactivity for further functionalization .

Substituent Variations on the Furan Ring

N-(4-Acetylphenyl)-5-Sulfamoylfuran-2-Carboxamide ()
  • Structure : Sulfamoyl group on furan; acetyl (-COCH₃) on phenyl.
  • Synthesis: Yield of 18% via coupling of 5-(aminosulfonyl)-2-furoic acid with 4-aminoacetophenone .
  • Acetyl group may stabilize π-π interactions in binding pockets.
5-(4-Nitrophenyl)Furan-2-Carboxylic Acid ()
  • Structure: Nitro (-NO₂) substituent on phenyl; carboxylic acid instead of carboxamide.
  • Properties :
    • Nitro group is strongly electron-withdrawing, altering electronic distribution.
    • Carboxylic acid increases acidity (pKa ~3-4), affecting ionization state in physiological conditions .

Core Heterocycle Modifications

5-Bromo-N-(Pyrazin-2-yl)Thiophene-2-Carboxamide ()
  • Structure : Thiophene replaces furan; pyrazine as the aryl group.
  • Properties :
    • Thiophene’s higher aromaticity enhances stability and alters electronic properties.
    • Pyrazine introduces nitrogen atoms, enabling additional hydrogen-bonding interactions .
N-(4-Sulfamoylphenyl)Thieno[3,2-b]Pyrrole-5-Carboxamide ()
  • Structure: Thienopyrrole core instead of furan.
  • Properties :
    • Expanded π-system may improve binding to flat enzymatic pockets (e.g., carbonic anhydrase).
    • Maintains sulfamoyl group for target engagement .

Key Research Findings

Synthetic Accessibility : Suzuki-Miyaura coupling is widely used for furan- and thiophene-based analogs (Evidences 2, 4, 6). Low yields (e.g., 18% in ) highlight challenges in carboxamide formation .

Biological Relevance : Sulfamoyl and bromo groups synergize in targeting enzymes like carbonic anhydrase and MMP-13, with sulfamoyl critical for polar interactions and bromo for hydrophobic/halogen bonding .

Solubility-Lipophilicity Balance : Bromophenyl derivatives () prioritize membrane permeability, while sulfamoyl variants (Target Compound) favor aqueous solubility and target engagement .

Biological Activity

5-bromo-N-(4-sulfamoylphenyl)furan-2-carboxamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its antibacterial properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C11H9BrN2O4S
  • Molecular Weight : 345.17 g/mol
  • CAS Number : 5538-87-4

Antibacterial Activity

Recent studies have highlighted the antibacterial efficacy of this compound against various multidrug-resistant bacteria. The compound was evaluated using the agar well diffusion method, which demonstrated significant inhibition zones against several pathogens.

Table 1: Antibacterial Activity of this compound

PathogenConcentration (mg/well)Zone of Inhibition (mm)
CRAB (Carbapenem-resistant Acinetobacter baumannii)5018
MRSA (Methicillin-resistant Staphylococcus aureus)5015
CREC (Carbapenem-resistant Enterobacter cloacae)5014
CRKP (Carbapenem-resistant Klebsiella pneumoniae)5016

The compound exhibited the highest activity against CRAB, with a zone of inhibition significantly greater than that of meropenem, a commonly used antibiotic .

The mechanism by which this compound exerts its antibacterial effects involves interaction with specific bacterial enzymes and pathways. Molecular docking studies suggest that the compound binds effectively to target sites within bacterial cells, disrupting essential functions such as cell wall synthesis and protein production.

Case Study: Molecular Docking Analysis

In a study utilizing molecular dynamics simulations, the binding affinity of the compound to bacterial targets was analyzed. The results indicated strong interactions with key enzymes involved in bacterial metabolism, suggesting a potential for further development as an antimicrobial agent .

Comparative Analysis with Similar Compounds

This compound was compared with other sulfonamide derivatives and furan-containing compounds. The unique combination of bromine and sulfonamide groups in this compound enhances its biological activity compared to structurally similar compounds.

Table 2: Comparison of Biological Activity

CompoundAntibacterial Activity (Zone of Inhibition at 50 mg/well)
This compound18 mm (CRAB)
N-(4-sulfamoylphenyl)furan-2-carboxamide12 mm (CRAB)
Sulfanilamide10 mm (CRAB)

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